Cas no 144292-32-0 (4-Bromo-2,3-difluorophenol)

4-Bromo-2,3-difluorophenol structure
4-Bromo-2,3-difluorophenol structure
商品名:4-Bromo-2,3-difluorophenol
CAS番号:144292-32-0
MF:C6H3OF2Br
メガワット:208.98822
MDL:MFCD08061907
CID:64846
PubChem ID:10219942

4-Bromo-2,3-difluorophenol 化学的及び物理的性質

名前と識別子

    • 4-Bromo-2,3-difluorophenol
    • 2,3-DIFLUORO-4-BROMOPHENOL
    • 4-BROMO-2,3-DIFLUORPHENOL
    • 2FPBr
    • 2,3,7-TRBDD UNLABELED
    • 4-bromo-2,3-difluoro-phenol
    • BROMODIFLUOROPHENOL
    • AKOS005254216
    • SY023065
    • CS-W007976
    • MFCD08061907
    • 2,3-difluoro 4-bromo phenol
    • 4-Bromo-2,3-difluorophenol, AldrichCPR
    • FT-0657854
    • Phenol, 4-bromo-2,3-difluoro-
    • 144292-32-0
    • AM61352
    • SCHEMBL258026
    • DTXSID10436896
    • J-514601
    • AC-3751
    • JZAVCMMYGSROJP-UHFFFAOYSA-N
    • EN300-110117
    • D3913
    • DS-12148
    • GREPAFLOXACINHCL
    • STL554292
    • DB-023741
    • BBL100498
    • MDL: MFCD08061907
    • インチ: 1S/C6H3BrF2O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H
    • InChIKey: JZAVCMMYGSROJP-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(O)=C(F)C=1F

計算された属性

  • せいみつぶんしりょう: 207.93353g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.5
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 207.93353g/mol
  • 単一同位体質量: 207.93353g/mol
  • 水素結合トポロジー分子極性表面積: 20.2Ų
  • 重原子数: 10
  • 複雑さ: 122
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 3
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: Solid
  • 密度みつど: 1.41
  • ゆうかいてん: 53.0 to 57.0 deg-C
  • ふってん: 213.3℃ at 760 mmHg
  • フラッシュポイント: 138.8°C
  • 屈折率: 1.533
  • PSA: 20.23000
  • LogP: 2.43290
  • ようかいせい: 未確定

4-Bromo-2,3-difluorophenol セキュリティ情報

4-Bromo-2,3-difluorophenol 税関データ

  • 税関コード:2908199090
  • 税関データ:

    中国税関コード:

    2908199090

    概要:

    HS:2908199090ハロゲン置換基のみを含む他のフェノール類及びフェノール類アルコールの誘導体及びその塩類付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:2908199090。ハロゲン置換基のみを含むポリフェノール又はフェノールアルコールの誘導体及びその塩。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国関税:5.5%. 一般関税:30.0%

4-Bromo-2,3-difluorophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D403789-1kg
4-Bromo-2,3-difluorophenol
144292-32-0 97%
1kg
$2400 2024-06-05
abcr
AB211959-5 g
4-Bromo-2,3-difluorophenol; 97%
144292-32-0
5g
€78.30 2022-09-01
Enamine
EN300-110117-2.5g
4-bromo-2,3-difluorophenol
144292-32-0 95%
2.5g
$29.0 2023-10-27
eNovation Chemicals LLC
D693130-25g
4-Bromo-2,3-difluorophenol
144292-32-0 97%
25g
$120 2023-09-02
Fluorochem
048743-5g
4-Bromo-2,3-difluoro-phenol
144292-32-0 97%
5g
£27.00 2022-03-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001730-5g
4-Bromo-2,3-difluorophenol
144292-32-0 98%
5g
¥83 2024-05-25
Apollo Scientific
PC2553-5g
4-Bromo-2,3-difluorophenol
144292-32-0
5g
£17.00 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
021128-25g
4-Bromo-2,3-difluorophenol
144292-32-0 97%
25g
1625.0CNY 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WG339-25g
4-Bromo-2,3-difluorophenol
144292-32-0 98%
25g
829CNY 2021-05-08
abcr
AB211959-100 g
4-Bromo-2,3-difluorophenol; 97%
144292-32-0
100g
€405.40 2022-09-01

4-Bromo-2,3-difluorophenol 合成方法

4-Bromo-2,3-difluorophenol サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:144292-32-0)4-Bromo-2,3-difluorophenol
注文番号:1690550
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:01
価格 ($):discuss personally
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:144292-32-0)
注文番号:SFD828
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 11 December 2024 17:02
価格 ($):

4-Bromo-2,3-difluorophenol 関連文献

4-Bromo-2,3-difluorophenolに関する追加情報

Introduction to 4-Bromo-2,3-difluorophenol (CAS No. 144292-32-0)

4-Bromo-2,3-difluorophenol, with the chemical formula C₆H₂BrF₂O, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its unique CAS number 144292-32-0, exhibits a distinct structural configuration that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both bromine and fluorine substituents on a phenolic backbone imparts unique electronic and steric properties, which are highly relevant for designing novel therapeutic agents.

The bromine atom at the 4-position and the fluorine atoms at the 2 and 3 positions contribute to the compound's reactivity and potential biological activity. Such structural features are frequently exploited in medicinal chemistry to modulate binding interactions with biological targets, such as enzymes and receptors. The difluorophenol moiety, in particular, has been extensively studied for its ability to enhance metabolic stability and binding affinity in drug candidates.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic profiles of compounds like 4-Bromo-2,3-difluorophenol with greater accuracy. Molecular modeling studies suggest that this compound may exhibit favorable interactions with certain enzymes involved in inflammatory pathways. This has prompted investigations into its potential as a lead compound for the development of novel anti-inflammatory agents.

In the realm of agrochemicals, 4-Bromo-2,3-difluorophenol has been explored as a precursor for synthesizing advanced herbicides and fungicides. The introduction of fluorine atoms into aromatic rings is known to improve the bioavailability and environmental persistence of agrochemicals, making them more effective against resistant plant pathogens. Current research is focused on optimizing synthetic routes to produce this compound in higher yields while maintaining its purity.

The synthesis of 4-Bromo-2,3-difluorophenol typically involves multi-step organic transformations, starting from commercially available aromatic precursors. Common methods include halogenation reactions followed by selective fluorination and subsequent functional group modifications. Advances in catalytic systems have allowed for more efficient and environmentally benign synthetic pathways, reducing the reliance on hazardous reagents.

One notable application of 4-Bromo-2,3-difluorophenol is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By leveraging the structural features of this compound, researchers have designed derivatives that selectively inhibit specific kinases without affecting others. Preliminary in vitro studies have shown promising results, indicating potential therapeutic utility.

The growing interest in fluorinated compounds stems from their ability to influence molecular properties such as lipophilicity, solubility, and metabolic stability. The presence of multiple fluorine atoms can significantly alter these properties, making them ideal candidates for drug discovery programs. 4-Bromo-2,3-difluorophenol, with its dual halogenation pattern, exemplifies how strategic substitution can enhance a molecule's pharmaceutical potential.

In conclusion, 4-Bromo-2,3-difluorophenol (CAS No. 144292-32-0) is a versatile intermediate with broad applications in pharmaceutical and agrochemical research. Its unique structural features make it a valuable building block for synthesizing novel bioactive molecules. Ongoing studies continue to uncover new possibilities for this compound, reinforcing its importance in modern chemical biology and drug development.

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